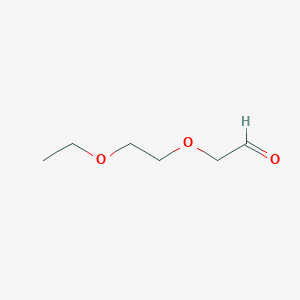
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine, also known as MBNP, is a chemical compound that has been widely studied in the field of medicinal chemistry. MBNP belongs to the class of bis-benzoyl-piperazines, which are known for their ability to inhibit the activity of enzymes such as DNA topoisomerases.
Wirkmechanismus
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is a potent inhibitor of DNA topoisomerase II. It binds to the enzyme and prevents it from carrying out its normal function of breaking and rejoining DNA strands during replication and transcription. This results in the accumulation of DNA damage, which triggers cell death pathways. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to DNA damage.
Biochemical and Physiological Effects
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in the G2/M phase, which is the stage of the cell cycle where DNA replication and cell division occur. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has also been found to inhibit the growth of cancer cells by inducing oxidative stress and disrupting mitochondrial function. Additionally, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine is its potency as an anticancer agent. It has been found to be effective at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has some limitations for lab experiments. It is a highly toxic compound, and care must be taken when handling it. Additionally, it has poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. One area of interest is the development of new synthetic methods for 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine and related compounds. This could lead to the discovery of more potent and selective inhibitors of DNA topoisomerase II. Another area of interest is the investigation of the mechanism of action of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. This could provide insight into the molecular pathways that are involved in the induction of cell death by 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine. Finally, there is potential for the development of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine as a therapeutic agent for the treatment of cancer and other diseases. Clinical trials will be necessary to determine the safety and efficacy of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine in humans.
Synthesemethoden
The synthesis of 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine involves the reaction of 2-methylpiperazine with 4-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification by column chromatography. The purity of the product can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
[3-methyl-4-(4-nitrobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-2-6-16(7-3-14)22(26)27)10-11-21(13)19(25)15-4-8-17(9-5-15)23(28)29/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJAZVIELSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-bis(4-nitrobenzoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)
![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)




![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)